Glyphosat-13C2,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

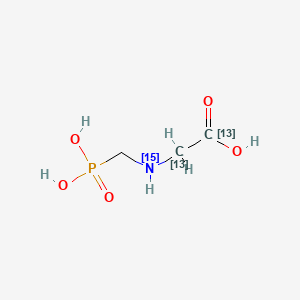

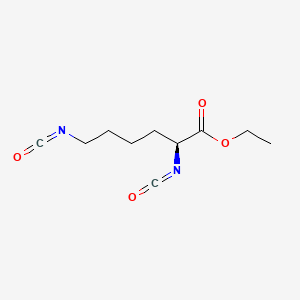

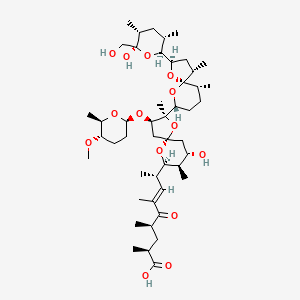

Glyphosate-13C2,15N is a variant of Glyphosate, an herbicidal derivative of the amino acid glycine . It is enriched with 13C and 15N isotopes . It has been widely used in the field of agriculture and as an internal standard for water quality determination .

Molecular Structure Analysis

The molecular formula of Glyphosate-13C2,15N is C3H8NO5P . It has an average mass of 172.052 Da and a Monoisotopic mass of 172.017746 Da .Physical and Chemical Properties Analysis

Glyphosate-13C2,15N has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.529, and it has a molar refractivity of 31.1±0.3 cm3 . It also has a polarizability of 12.3±0.5 10-24 cm3, a surface tension of 86.3±3.0 dyne/cm, and a molar volume of 100.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Umweltüberwachung und -bewertung

Glyphosat-13C2,15N wird in Studien zur Umweltüberwachung und -bewertung eingesetzt . Es wird verwendet, um das Auslaugen und den Abbau von Glyphosat in Feldlysimetern zu untersuchen . Die Isotopenverhältnis-Massenspektrometrie (IR-MS) wird verwendet, um 15N und 13C in Sickerwässern, Böden und Pflanzenmaterial selektiv zu messen . Dies hilft, die Umweltbelastung durch Glyphosat, seine Abbauwege und seine mögliche Anreicherung im Boden zu verstehen .

Landwirtschaft

This compound wurde im Bereich der Landwirtschaft weit verbreitet eingesetzt . Es ist ein wichtiges Herbizid, von dem jährlich über 1 Million Tonnen eingesetzt werden . Es gelangt entweder durch direktes Sprühen oder indirekt durch Freisetzung über Pflanzenwurzeln in den Boden . Sein schneller mikrobieller Abbau im Boden führt zur Produktion von Aminomethylphosphonsäure (AMPA), dem am häufigsten vorkommenden Abbauprodukt .

Bestimmung der Wasserqualität

This compound wird auch als interner Standard zur Bestimmung der Wasserqualität verwendet

Wirkmechanismus

Target of Action

Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.

Mode of Action

Glyphosate-13C2,15N operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Glyphosate-13C2,15N is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .

Result of Action

The primary result of Glyphosate-13C2,15N action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .

Action Environment

Glyphosate-13C2,15N, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of Glyphosate-13C2,15N can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Glyphosate-13C2,15N, like its parent compound Glyphosate, is known to interact with various enzymes and proteins. It targets and blocks a plant metabolic pathway not found in animals, the shikimate pathway, required for the synthesis of aromatic amino acids in plants .

Cellular Effects

Glyphosate-13C2,15N can have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, it is often detected in various environmental compartments . It has been reported to have limited short-term effects on commensal bacterial community composition in the gut environment due to sufficient aromatic amino acid levels .

Molecular Mechanism

The molecular mechanism of action of Glyphosate-13C2,15N involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is involved in the biosynthesis of aromatic amino acids in plants . This inhibition disrupts the shikimate pathway, leading to a deficiency of essential amino acids and an uncontrolled flow of carbon, disrupting other metabolic pathways .

Temporal Effects in Laboratory Settings

In a lysimeter field experiment over a study period of one hydrological year using non-radioactive Glyphosate-13C2,15N labelling and maize cultivation, it was found that Glyphosate-13C2,15N showed low recoveries in soil after the study period, indicating rapid degradation .

Dosage Effects in Animal Models

The parent compound Glyphosate has been studied extensively, and its toxicity varies significantly depending on the dosage and the animal model used .

Metabolic Pathways

Glyphosate-13C2,15N, like Glyphosate, is involved in the shikimate pathway in plants . It inhibits the EPSP synthase enzyme, disrupting the production of aromatic amino acids .

Transport and Distribution

Glyphosate, the parent compound, is known to be transported via the xylem and phloem, allowing it to move throughout the plant .

Subcellular Localization

Glyphosate, the parent compound, is known to accumulate in the meristematic tissues of plants .

Eigenschaften

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-QZJDPFNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2][13C](=O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4,9-dimethoxy-6-methyl-](/img/no-structure.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)